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Introduction

MicroRNAs (miRNAS) are a class of small, non-coding RNA molecules, typically 18-22
nucleotides in length, that function as critical post-transcriptional regulators of gene expression.
[1] By binding to the 3' untranslated region (3' UTR) of target messenger RNAs (mRNAS), they
can induce mRNA degradation or inhibit translation, thereby controlling a vast array of cellular
processes. Among the thousands of identified miRNAs, miR-140 has emerged as a key player
with a distinct expression profile and significant functional roles in both tissue homeostasis and
the pathogenesis of numerous diseases.

The miR-140 gene typically produces two mature, functional strands: miR-140-5p and miR-
140-3p.[2] While both can act as guide strands to silence target mMRNAS, they do not share the
same seed region and therefore regulate different sets of genes.[2] Initially identified as a
cartilage-specific miRNA, the functional importance of miR-140 is now recognized in a
multitude of tissues and disease contexts, including osteoarthritis, various cancers, and
inflammatory lung diseases.[2][3] Its dysregulation is frequently linked to the initiation and
progression of these conditions, making it a promising candidate for novel diagnostic
biomarkers and therapeutic interventions. This guide provides a comprehensive overview of the
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expression profile of miR-140 in healthy versus diseased tissues, details the experimental
methodologies used for its analysis, and illustrates its role in key signaling pathways.

Data Presentation: miR-140 Expression Profiles

The expression of miR-140 is significantly altered across a range of pathologies. It
predominantly acts as a tumor suppressor in oncology and plays a crucial homeostatic role in
cartilage, with its downregulation being a hallmark of disease.

Table 1: Expression Profile of miR-140 in Cancer miR-140 generally functions as a tumor
suppressor, and its expression is consistently decreased in a wide variety of cancer tissues
compared to healthy counterparts.[4]

Expression Change Key Targeted
Cancer Type o ) References
in Diseased Tissue = Genes/Pathways

Non-Small Cell Lung

Downregulated PD-L1, Smad3 [5]1[6]
Cancer (NSCLC)
Breast Cancer Downregulated IGFBP-5 [7]
Gastrointestinal

Downregulated [4]
Cancers
Prostate Cancer Downregulated [4]
Osteosarcoma Downregulated TUG1/PFN2 axis [8]

] SOX4 (via Wnt/3-
Malignant Melanoma Downregulated ) [8]
catenin and NF-kB)

Retinoblastoma Downregulated SOX4 [8]

Wilms' Tumor Downregulated TGFBR1 [9]

Laryngeal Squamous
. Downregulated FGF9 [8]
Cell Carcinoma

Table 2: Expression Profile of miR-140 in Osteoarthritis (OA) miR-140 is one of the most
abundant miRNAs in healthy cartilage, where it is essential for development and homeostasis.
Its expression is significantly reduced in OA tissue.[10][11][12]
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Expression
) . Key Targeted
o TissuelCell Change in
Condition . Genes/Pathwa  References
Type Diseased
. ys
Tissue

ADAMTSS,

Osteoarthritis Articular MMP13, HDAC4,
) Downregulated [LO][11][12]

(0OA) Cartilage IGFBP-5,

SMAD3

NUMBL, JAG1
Osteoarthritis (Notch pathway),

Chondrocytes Downregulated ) [2]

(OA) Cathepsin B, IL-

1B
Age-Related
Cartilage Mouse Cartilage Downregulated ADAMTS5 [3]
Degeneration

Table 3: Expression Profile of miR-140 in Other Diseases Beyond cancer and OA, miR-140

dysregulation is implicated in other conditions, including pulmonary and renal diseases.

Expression
. . Key Targeted

. TissuelCell Change in

Disease . Genes/Pathwa  References
Type Diseased
. ys
Tissue

Interstitial Lung .

) Osteoglycin
Disease _

Lung Fibroblasts Downregulated (OGN) / Wnt [13]

(Pulmonary ) i

) ) Signaling
Fibrosis)
Cisplatin-Induced
Acute Kidney Kidney Not specified [14]
Injury (AKI)
Renal Cell _ KLF9/KCNQ1

] Kidney Downregulated ) [8]

Carcinoma axis
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Signaling Pathways and Regulatory Networks

miR-140 exerts its function by targeting multiple mRNAs, thereby influencing entire signaling
cascades. Visualizing these pathways is crucial for understanding its biological impact.

MiR-140 in Osteoarthritis

In healthy cartilage, miR-140 is highly expressed and acts as a brake on catabolic processes. It
directly targets and suppresses several key players in cartilage degradation, most notably
ADAMTSS5, a major aggrecanase.[3][10] During osteoarthritis, miR-140 levels decrease,
releasing this brake and allowing for the upregulation of degradative enzymes and
inflammatory mediators, leading to extracellular matrix destruction.[2][11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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